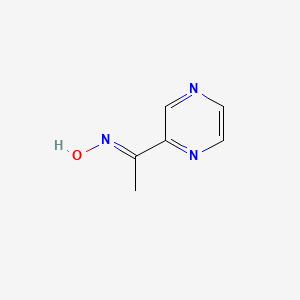

1-(Pyrazin-2-yl)ethanone oxime

Description

1-(Pyrazin-2-yl)ethanone oxime is an oxime derivative featuring a pyrazine ring, a nitrogen-rich heterocycle known for its role in coordination chemistry and biological applications. Structurally, it consists of a pyrazine moiety linked to an ethanone oxime group (C₆H₆N₃O) . The compound is synthesized via the reaction of 1-(pyrazin-2-yl)ethanone with hydroxylamine hydrochloride under alkaline conditions, yielding high purity products . Its significance lies in its ability to form stable metal complexes, such as nickel(II) complexes, which exhibit unique geometries and intramolecular hydrogen bonding patterns .

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

(NE)-N-(1-pyrazin-2-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3/b9-5+ |

InChI Key |

PGKUDCNZFWEAFG-WEVVVXLNSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=NC=CN=C1 |

Canonical SMILES |

CC(=NO)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrazin-2-yl)ethanone oxime can be synthesized through the reaction of pyrazin-2-yl ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically involves heating the mixture to around 60°C for a few hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for 1-(Pyrazin-2-yl)ethanone oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to regenerate the corresponding carbonyl compound (pyrazin-2-yl ethanone). This reaction involves cleavage of the C=N-O bond, a characteristic property of oximes. While specific conditions for this compound are not detailed, analogous oximes typically require catalytic acids or bases for efficient hydrolysis.

Electrophilic Substitution

The oxime group (C=N-O) serves as a nucleophilic site, enabling reactions with electrophiles. For example:

-

Nitroso compound reactions : In manganese-mediated systems, oximes react with nitroso intermediates to form substituted oximes via electrophilic attack. This mechanism involves enolate formation and subsequent elimination of alkyl nitroso carbonates .

-

Arylation : Copper(I)-catalyzed reactions with aryl halides lead to O-aryl oximes. The oxidative insertion of copper into C-I bonds followed by reductive elimination generates arylated products .

Copper-Catalyzed Arylation

| Reagent | Product | Conditions |

|---|---|---|

| Aryl halides, Cu(I) catalyst | O-aryl oximes | Dinitrogen atmosphere, Me₂SO or toluene |

The reaction proceeds via oxidative insertion of copper into C-I bonds, forming copper(III) intermediates that ligate the oxime. Reductive elimination regenerates the catalyst and releases the arylated oxime .

Manganese-Mediated Henry Reactions

Manganese(IV) oxidizes hydroxycarbamates to nitroso intermediates, which react with enolate complexes derived from ketoximes. This pathway yields substituted oximes in moderate to high yields .

Reduction and Oxidation

-

Reduction : The oxime can be reduced to the corresponding amine (pyrazin-2-yl ethylamine) using agents like sodium borohydride.

-

Oxidation : Oxidizing agents such as hydrogen peroxide convert the oxime to nitrile oxides (pyrazin-2-yl acetonitrile oxide).

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to metal ions via the pyrazine nitrogen and the oxime nitrogen. This forms stable chelate complexes, often with distorted square-pyramidal or octahedral geometries. For example:

-

Nickel complexes : Related oxime derivatives form octahedral complexes, influenced by hydrogen bonding and supramolecular interactions.

-

Copper intermediates : During catalytic processes, copper(I) coordinates with the oxime, facilitating oxidative insertion into C-I bonds .

Rearrangement/Elimination

Under strong acidic or basic conditions, the oxime may undergo rearrangement or elimination. For instance:

Research Findings and Comparative Analysis

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

1-(Pyrazin-2-yl)ethanone oxime has applications in diverse scientific fields.

Pharmaceutical Chemistry 1-(Pyrazin-2-yl)ethanone oxime serves as an intermediate in synthesizing biologically active compounds. Interaction studies focus on its binding affinity with biological targets such as enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic uses. Its interactions with specific enzymes could elucidate its role as an enzyme inhibitor, providing insights into drug design and development.

Coordination Chemistry Oximes, including 1-(Pyrazin-2-yl)ethanone oxime, are used as ligands in coordination chemistry. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand.

Biological Activities

Research indicates that 1-(Pyrazin-2-yl)ethanone oxime exhibits various biological activities. Further studies may explore its potential as a therapeutic agent in medicine.

Structural Comparison

1-(Pyrazin-2-yl)ethanone oxime is unique due to its specific pyrazine ring structure, influencing its electronic properties and reactivity compared to other similar compounds. Its distinct biological activities further differentiate it from related compounds, making it a valuable subject for research in medicinal chemistry and drug development.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Pyridin-2-yl)ethanone oxime | Pyridine derivative | Exhibits different biological activities |

| 1-(Quinolin-2-yl)ethanone oxime | Quinoline derivative | Potentially stronger antitumor properties |

| 3-(Pyridin-3-yl)propane-1,2-dione | Related oxime | Different reactivity patterns in organic synthesis |

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)ethanone oxime involves its interaction with specific molecular targets. For instance, in coordination chemistry, it can act as a ligand, binding to metal ions and forming stable complexes . These interactions can influence the reactivity and properties of the metal centers, making the compound useful in catalysis and material science.

Comparison with Similar Compounds

Structural Variations: Heterocyclic Core

Pyrazine vs. Pyridine Oximes

- Pyrazine Oximes: The pyrazine ring (two nitrogen atoms at 1,4-positions) in 1-(pyrazin-2-yl)ethanone oxime enhances electron-withdrawing effects, influencing reactivity and metal coordination. For example, in [Ni(mpko)(SCN)(mpkoH)(H₂O)] (mpkoH = 1-(pyrazin-2-yl)ethanone oxime), the pyrazine nitrogen atoms participate in equatorial coordination, forming octahedral complexes .

- Pyridine Oximes: Compounds like (E)-1-(pyridin-2-yl)ethanone oxime (C₇H₈N₂O) feature a single nitrogen in the aromatic ring. This structural difference reduces electron density, altering their coordination behavior. Pyridine oximes often adopt planar conformations stabilized by intramolecular hydrogen bonds (e.g., O–H···N), as seen in their crystal structures .

Pyrazole- and Triazole-Containing Oximes

- Pyrazole Oximes: Derivatives such as 1-phenyl-2-(pyrazol-1-yl)ethanone oxime (C₁₁H₁₁N₃O) incorporate a pyrazole ring, which introduces additional nitrogen sites for hydrogen bonding. These compounds are noted for antimicrobial and anticancer activities, with substituents on the aryl group modulating potency .

- Triazole Oximes: (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone oxime demonstrates the impact of a triazole ring, which enhances stability and nitro group-driven redox activity. Such compounds are synthesized via click chemistry and show promise in materials science .

Physicochemical Properties

Metal Complexation Behavior

Biological Activity

1-(Pyrazin-2-yl)ethanone oxime is a compound characterized by its unique pyrazine ring structure and oxime functional group, with the molecular formula and a molecular weight of approximately 136.15 g/mol. This compound is gaining attention in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors and in anticancer therapies.

The structure of 1-(Pyrazin-2-yl)ethanone oxime consists of a pyrazine ring substituted at the 2-position with an ethanone oxime group. This configuration imparts specific electronic properties and reactivity, making it a versatile candidate for various biological applications.

Enzyme Inhibition

Research indicates that 1-(Pyrazin-2-yl)ethanone oxime exhibits significant binding affinity toward various biological targets, including enzymes and receptors. Interaction studies have demonstrated its potential as an enzyme inhibitor, which is crucial for drug design and development. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, suggesting a similar potential for this oxime derivative.

Anticancer Properties

In vitro studies have highlighted the anticancer activity of related oxime compounds. For example, chalcones containing oxime groups have demonstrated strong antiproliferative effects against several cancer cell lines, including A-375 (melanoma), MCF-7 (breast cancer), HT-29 (colon cancer), and H-460 (lung cancer). The IC50 values for these compounds ranged from 0.28 to 3.8 μM, indicating potent activity compared to established drugs like foretinib . While specific data on 1-(Pyrazin-2-yl)ethanone oxime is limited, its structural similarities suggest it may exhibit comparable anticancer properties.

Antimicrobial Activity

Antimicrobial studies involving related oxime derivatives have revealed promising results. In particular, some derivatives showed significant antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes . Although direct studies on 1-(Pyrazin-2-yl)ethanone oxime are scarce, the potential for antimicrobial activity cannot be overlooked given the performance of structurally similar compounds.

Case Study 1: Anticonvulsant Activity

A study focused on synthesizing new oxime ether derivatives reported promising anticonvulsant activity among several compounds tested. The evaluation included maximal electroshock and subcutaneous metrazol seizure tests, where certain compounds demonstrated efficacy at doses of 300 mg/kg . This suggests that derivatives of 1-(Pyrazin-2-yl)ethanone oxime may also warrant investigation in this area.

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship analysis has been conducted on various oximes to evaluate their efficacy against nerve agents. This analysis provided insights into how modifications to the oxime structure influence biological activity, which could be relevant for understanding the potential therapeutic applications of 1-(Pyrazin-2-yl)ethanone oxime in neuroprotection or as a reactivator for acetylcholinesterase .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds structurally related to 1-(Pyrazin-2-yl)ethanone oxime:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-yl)ethanone oxime | Pyridine derivative | Exhibits different biological activities |

| 1-(Quinolin-2-yl)ethanone oxime | Quinoline derivative | Potentially stronger antitumor properties |

| 3-(Pyridin-3-yl)propane-1,2-dione | Related oxime | Different reactivity patterns in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.